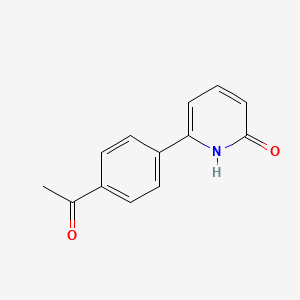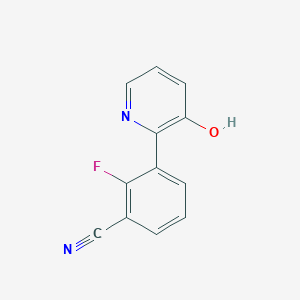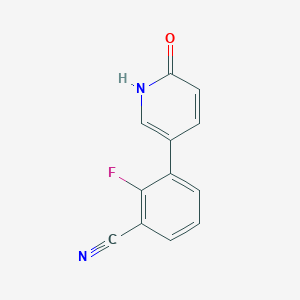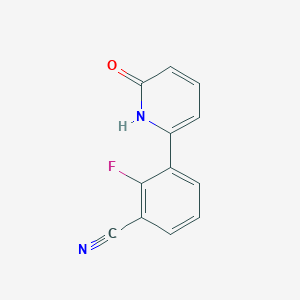
5-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95%
Übersicht
Beschreibung
5-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine (5-CN-2-FPH) is an organic compound that has been studied for its potential applications in various scientific fields. It is a white solid with a melting point of 139°C and is soluble in water. 5-CN-2-FPH is a derivative of pyridine and is often used as a building block for synthesizing other compounds. This compound has been studied for its potential use in medical research, pharmaceuticals, and other scientific applications.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 5-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% involves the reaction of 5-cyano-2-fluorobenzaldehyde with 2-pyridinecarboxylic acid in the presence of a base to form the intermediate 5-(5-Cyano-2-fluorophenyl)-2-pyridinecarboxaldehyde, which is then reduced to the final product using a reducing agent.
Starting Materials
5-cyano-2-fluorobenzaldehyde, 2-pyridinecarboxylic acid, Base, Reducing agent
Reaction
Step 1: 5-cyano-2-fluorobenzaldehyde is reacted with 2-pyridinecarboxylic acid in the presence of a base to form the intermediate 5-(5-Cyano-2-fluorophenyl)-2-pyridinecarboxaldehyde., Step 2: The intermediate 5-(5-Cyano-2-fluorophenyl)-2-pyridinecarboxaldehyde is then reduced to the final product, 5-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, using a reducing agent., Step 3: The final product is purified to obtain 95% purity.
Wirkmechanismus
The mechanism of action of 5-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% is not fully understood. It is believed that the compound may interact with certain proteins or enzymes in the body, resulting in changes in their activity. This could potentially lead to changes in the expression of certain genes and the production of specific proteins.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% are not well understood. Studies have shown that the compound has the potential to inhibit the growth of certain cancer cells. It has also been found to have anti-inflammatory and anti-bacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
5-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. It is also relatively inexpensive to purchase. However, the compound is toxic and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for the use of 5-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95%. One potential application is in the development of drugs for the treatment of cancer. Additionally, the compound could be used to synthesize other compounds with potential therapeutic applications. Further research could also be done to better understand the mechanism of action of 5-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% and its potential biochemical and physiological effects. Finally, further research could be done to determine the optimal conditions for synthesizing the compound.
Wissenschaftliche Forschungsanwendungen
5-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% has been studied for its potential application in various scientific fields. It has been used as a building block for the synthesis of other compounds, such as 5-cyano-2-fluorophenyl-3-hydroxy-2-pyridyl ketone. This compound has potential applications in the field of medicine, such as the treatment of cancer. 5-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% has also been used in the synthesis of fluorescent molecules, which are useful for imaging and diagnostics.
Eigenschaften
IUPAC Name |
4-fluoro-3-(6-oxo-1H-pyridin-3-yl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O/c13-11-3-1-8(6-14)5-10(11)9-2-4-12(16)15-7-9/h1-5,7H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTWHPUIEFMRON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CNC(=O)C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682748 | |
| Record name | 4-Fluoro-3-(6-oxo-1,6-dihydropyridin-3-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine | |
CAS RN |
1111115-79-7 | |
| Record name | 3-(1,6-Dihydro-6-oxo-3-pyridinyl)-4-fluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111115-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-(6-oxo-1,6-dihydropyridin-3-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















